1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propoxy]-3-(4-allyl-2-methoxyphenoxy)-2-propanol dihydrochloride is a synthetic compound developed as part of research into novel drug candidates. It falls under the classification of arylpiperazines, a broad class known to interact with various neurotransmitter systems, particularly dopamine and serotonin. [, ] This compound has been investigated primarily for its potential use in treating conditions like depression and psychosis due to its pharmacological profile. [, ]
While the exact mechanism of action for this specific compound hasn't been fully elucidated in the provided abstracts, research suggests it acts as a sigma receptor agonist. [] Sigma receptors are implicated in a variety of cellular processes, including modulation of neurotransmission, ion channel activity, and cellular survival. [, ] This interaction with sigma receptors is believed to be responsible for its observed effects on sleep, recovery from coma, and potential antidepressant-like activity in animal models. []
The primary application of 1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propoxy]-3-(4-allyl-2-methoxyphenoxy)-2-propanol dihydrochloride explored in the provided research is as a potential therapeutic agent. [] Specific applications investigated include:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0